(2E)-3-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]acrylic acid
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Overview
Description
(E)-3-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid is an organic compound featuring a pyrrole ring substituted with a methoxyphenyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Acrylic Acid Moiety: The final step involves the Knoevenagel condensation reaction between the pyrrole derivative and malonic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-3-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1-phenyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.
(E)-3-(1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid: Contains a hydroxy group instead of a methoxy group, potentially altering its hydrogen bonding capabilities.
Uniqueness
The presence of the methoxy group in (E)-3-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid distinguishes it from similar compounds, providing unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(E)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H17NO3/c1-11-10-13(4-9-16(18)19)12(2)17(11)14-5-7-15(20-3)8-6-14/h4-10H,1-3H3,(H,18,19)/b9-4+ |
InChI Key |
XBFAVNKNIRBRDQ-RUDMXATFSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=CC(=O)O |
Origin of Product |
United States |
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